molecular formula C23H23N3O3S B11413150 3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11413150
M. Wt: 421.5 g/mol
InChI Key: PUWWQHRXMXRJQZ-UHFFFAOYSA-N
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Description

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazine derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the hydroxyethyl group: This step involves the addition of the hydroxyethyl group to the core structure using suitable reagents and conditions.

    Introduction of the methoxyphenyl group: This step involves the addition of the methoxyphenyl group to the core structure using suitable reagents and conditions.

    Introduction of the carbonitrile group: This step involves the addition of the carbonitrile group to the core structure using suitable reagents and conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of other complex organic molecules. It can also be used as a reagent in various chemical reactions.

    Biology: This compound can be used in biological studies to investigate its effects on various biological systems

    Medicine: This compound may have potential applications in the development of new drugs for the treatment of various diseases. It may have pharmacological properties that make it useful as a therapeutic agent.

    Industry: This compound can be used in the development of new materials with specific properties. It may have applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group, methoxyphenyl group, and carbonitrile group may interact with various enzymes, receptors, and other proteins in biological systems. These interactions can lead to changes in the activity of these proteins, resulting in various biological effects.

Comparison with Similar Compounds

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    Quinazolin-4(3H)-ones: These compounds have a similar core structure but lack the hydroxyethyl, methoxyphenyl, and carbonitrile groups.

    Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but lack the hydroxyethyl, methoxyphenyl, and carbonitrile groups.

    2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but lack the hydroxyethyl, methoxyphenyl, and carbonitrile groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-29-19-8-4-17(5-9-19)20-12-22(28)26-14-25(15-30-23(26)21(20)13-24)18-6-2-16(3-7-18)10-11-27/h2-9,20,27H,10-12,14-15H2,1H3

InChI Key

PUWWQHRXMXRJQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)CCO

Origin of Product

United States

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